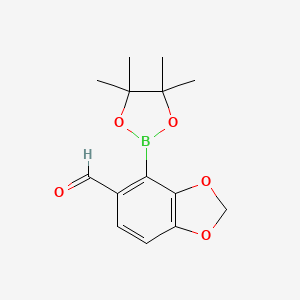
4-Amino-3-methyl-3-(o-tolyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a tolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper catalysts for Ullmann type reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-3-methyl-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic acid: Another amino acid with a simpler structure.
Valine: An amino acid with a similar backbone but different side chains.
4-((2-aminoethyl)(methyl)amino)butanoic acid: A compound with a similar but more complex structure.
Uniqueness
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactions that are not possible with simpler amino acids or related compounds.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-methyl-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)12(2,8-13)7-11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
WHODDVSCNAXFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



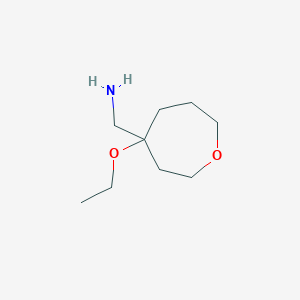
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
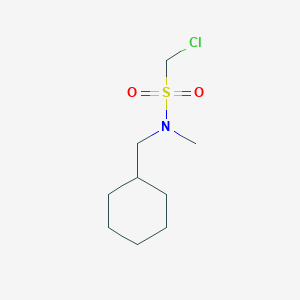

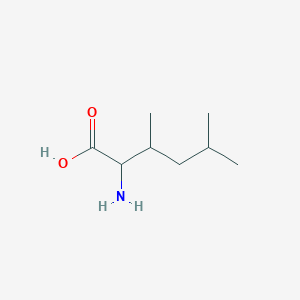
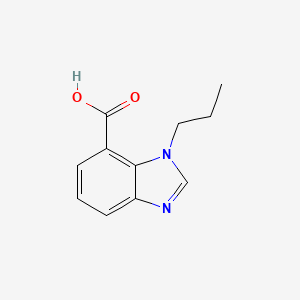


![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)



